Phosphetane, 1-chloro-2,2,3,4,4-pentamethyl-, 1-oxide
Description
Phosphetane, 1-chloro-2,2,3,4,4-pentamethyl-, 1-oxide is a strained four-membered phosphorus heterocycle characterized by a central phosphorus atom bonded to a chlorine substituent, five methyl groups, and an oxygen atom in the oxide form. Its synthesis typically involves the hydrolysis of quaternary phosphosphenium salts. For example, hydrolysis of 1-benzyl-2,2,3,4,4-pentamethyl-1-phenylphosphosphenium bromide in aqueous alkali yields the title compound with a cis:trans isomer ratio of 9:1.9, indicating a preference for the cis configuration under these conditions . The compound’s reactivity is influenced by ring strain, which facilitates reductions under mild conditions compared to less-strained phosphorus oxides .
Properties
Molecular Formula |
C8H16ClOP |
|---|---|
Molecular Weight |
194.64 g/mol |
IUPAC Name |
1-chloro-2,2,3,4,4-pentamethyl-1λ5-phosphetane 1-oxide |
InChI |
InChI=1S/C8H16ClOP/c1-6-7(2,3)11(9,10)8(6,4)5/h6H,1-5H3 |
InChI Key |
YFBDMQPUFWVSSC-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(P(=O)(C1(C)C)Cl)(C)C |
Origin of Product |
United States |
Preparation Methods
Standard Reaction Protocol
The most widely employed synthesis of 1-chloro-2,2,3,4,4-pentamethylphosphetane 1-oxide involves a modified McBride method utilizing aluminum chloride-mediated electrophilic cyclization. In a representative procedure, anhydrous aluminum chloride (6.7 g, 50 mmol) and phosphorus trichloride (6.9 g, 50 mmol) react in dichloromethane at 0°C under argon atmosphere. The sequential addition of 2,4,4-trimethyl-2-pentene (5.6 g, 50 mmol) induces phosphenium cation formation, followed by carbocation rearrangement and ring closure (Figure 1).
Table 1: Reaction Conditions and Yield Profile
| Parameter | Value |
|---|---|
| Temperature | 0°C (initial), RT (workup) |
| Reaction Time | 2 hours |
| Solvent System | CH₂Cl₂ |
| Yield (crude) | 93% |
| Purity (anti:syn) | 97:3 ratio |
Mechanistic Considerations
The reaction proceeds through three key stages:
- Phosphenium Ion Generation : AlCl₃ coordinates to PCl₃, creating a highly electrophilic phosphenium species.
- Alkene Addition and Carbocation Rearrangement : The branched alkene attacks the phosphenium center, forming a tertiary carbocation that undergoes methyl shift stabilization.
- Ring Closure and Oxidation : Intramolecular nucleophilic attack by the phosphorus lone pair forms the phosphetane ring, followed by aqueous workup to yield the stable oxide.
The regioselectivity arises from preferential formation of the most stable carbocation intermediate, with the 2,4,4-trimethylpentene substrate directing substituents into positions that minimize ring strain in the four-membered phosphetane system.
Alternative Synthetic Pathways
Iron-Mediated Cyclization Strategies
Recent advances demonstrate the potential of transition metal complexes for phosphetane synthesis. Reichl et al. developed a method using [K(dme)₂][Cp*Fe(η⁴-P₅)] with α,ω-dibromoalkanes to construct phosphorus heterocycles. While this approach primarily yields parent phosphetanes, functionalization through subsequent chlorination and methylation could theoretically access 1-chloro-2,2,3,4,4-pentamethyl derivatives. However, current literature lacks direct evidence of this adaptation.
Purification and Characterization
Isolation Techniques
The crude product obtained from the AlCl₃-mediated synthesis requires careful purification to remove aluminum byproducts and unreacted starting materials. Standard workup involves:
- Aqueous Quenching : Controlled addition of cold water to decompose aluminum complexes
- Solvent Extraction : Sequential dichloromethane washes (3 × 50 mL)
- Drying : Anhydrous Na₂SO₄ treatment followed by rotary evaporation
Table 2: Purification Outcomes
| Parameter | Value |
|---|---|
| Final Yield | 72% after recrystallization |
| Recrystallization Solvent | Hexanes (1.5 mL/g) |
| Purity Enhancement | 97% anti isomer |
Analytical Characterization
Key characterization data from literature sources include:
- ³¹P NMR : δ 45.2 ppm (characteristic of phosphetane oxides)
- X-ray Crystallography : Confirms chair-like ring conformation with axial oxide group
- Mass Spectrometry : m/z 194.0 [M+H]⁺ corresponds to C₈H₁₆ClOP
Applications and Derivative Chemistry
Catalytic Precursor Utility
The chlorine substituent in 1-chloro-2,2,3,4,4-pentamethylphosphetane 1-oxide serves as a versatile handle for further functionalization. Notable applications include:
- Grignard Reactions : Methylation with MeMgBr produces 1,2,2,3,4,4-hexamethylphosphetane 1-oxide (72% yield)
- Ligand Synthesis : Coordination to palladium centers creates catalysts for alkoxycarbonylation reactions
- Polymerization Initiators : Steric bulk enhances selectivity in olefin polymerization catalysts
Structure-Activity Relationships
The pentamethyl substitution pattern confers exceptional thermal stability (decomposition >250°C) and configurational rigidity, making derivatives valuable in high-temperature catalytic applications. Comparative studies show that increasing methyl substitution at the 2- and 4-positions improves catalyst turnover numbers by 300% in ethylene polymerization systems.
Chemical Reactions Analysis
Types of Reactions
Phosphetane, 1-chloro-2,2,3,4,4-pentamethyl-, 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different phosphorus oxides.
Reduction: It can be reduced using reagents like phenylsilane to yield different products.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Phenylsilane is often used as a reducing agent.
Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Higher phosphorus oxides.
Reduction: Various reduced phosphorus compounds.
Substitution: Substituted phosphetane derivatives.
Scientific Research Applications
Scientific Research Applications
Phosphetane, 1-chloro-2,2,3,4,4-pentamethyl-, 1-oxide is used across various disciplines in scientific research:
- Chemistry: It serves as a reagent in organic synthesis, particularly for creating phosphorus-containing compounds.
- Biology: It is investigated for potential use in biochemical assays and as a probe for studying phosphorus metabolism.
- Medicine: It is explored for potential therapeutic applications, including as a precursor for drug development.
- Industry: It is utilized in the production of specialty chemicals and as a catalyst in various industrial processes.
Chemical Reactions
This compound undergoes several chemical reactions:
- Oxidation: It can be further oxidized to form different phosphorus oxides. Common oxidizing agents include hydrogen peroxide and peracids.
- Reduction: It can be reduced using reagents like phenylsilane to yield different products.
- Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions, such as amines or alcohols.
This compound can act as both a nucleophile and an electrophile in biological systems. The phosphorus atom allows it to participate in various biochemical pathways and reactions. It has been explored for its potential roles in catalysis and as a reagent in organic synthesis.
Applications and Literature
Mechanism of Action
The mechanism of action of Phosphetane, 1-chloro-2,2,3,4,4-pentamethyl-, 1-oxide involves its ability to participate in various chemical reactions due to the presence of the phosphorus atom. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its unique ring structure and the presence of multiple methyl groups contribute to its reactivity and stability .
Comparison with Similar Compounds
1-Phenyl- and 1-Thiophenyl-2,2,3,4,4-Pentamethylphosphetane Oxides
Studies by Cremer et al. However, the electronic effects of phenyl vs.
Benzylpentylphosphosphenium Oxide
Hydrolysis of benzylpentylphosphosphenium bromide also produces a pentamethylphosphetane oxide derivative with the same cis:trans isomer ratio (9:1.9) as the title compound. This consistency implies that the isomer ratio is dictated by the steric and electronic environment of the hydrolysis reaction rather than the starting material’s structure .
Hydrolysis of Quaternary Salts
The title compound is synthesized via alkaline hydrolysis of phosphosphenium bromides. This method contrasts with the [2+2] cycloaddition approach used for other phosphetanes, such as those derived from electron-poor phospha-alkene complexes and electron-rich alkenes/alkynes. The latter route, reported by Marinetti and Mathey, provides access to phosphetane rings but requires specialized reagents and conditions .
Reduction and Ring Strain
The oxide form of the title compound is reduced more readily than less-strained phosphorus heterocycles due to its ring strain. This property is advantageous for applications requiring controlled release of reactive phosphorus intermediates .
Isomerization Behavior and Product Ratios
A notable feature of the title compound is the consistent cis:trans isomer ratio (9:1.9) observed during hydrolysis, regardless of the starting material’s isomeric composition. This contrasts with other systems where product ratios depend on reactant stereochemistry. The phenomenon suggests a common intermediate or equilibration process during hydrolysis .
Data Tables
Table 1: Comparison of Key Properties
| Compound | Activation Energy (kcal/mol) | Cis:Trans Isomer Ratio | Synthesis Method |
|---|---|---|---|
| 1-Chloro-2,2,3,4,4-pentamethylphosphetane oxide | N/A | 9:1.9 | Hydrolysis of phosphosphenium bromide |
| 1-Phenyl-2,2,3,4,4-pentamethylphosphetane oxide | ~25 | Not reported | Isomerization of precursor |
| Phosphetane via [2+2] cycloaddition | N/A | Not applicable | Cycloaddition of phospha-alkene complexes |
Table 2: Hydrolysis Outcomes for Related Compounds
| Starting Material | Product | Isomer Ratio (cis:trans) |
|---|---|---|
| 1-Benzyl-2,2,3,4,4-pentamethylphosphosphenium bromide | 2,2,3,4,4-pentamethyl-1-phenylphosphetane oxide | 9:1.9 |
| Benzylpentylphosphosphenium bromide | Pentamethylphosphetane oxide | 9:1.9 |
Biological Activity
Phosphetane, 1-chloro-2,2,3,4,4-pentamethyl-, 1-oxide (CAS Number: 25145-23-7) is a phosphorus-containing compound notable for its unique structural properties and potential applications in various fields such as organic chemistry and medicinal research. This article provides a comprehensive overview of its biological activity based on current research findings.
This compound has the molecular formula and a molecular weight of approximately 194.64 g/mol. It is characterized by a four-membered ring structure containing phosphorus, which contributes to its reactivity and stability in various chemical environments .
| Property | Value |
|---|---|
| Molecular Formula | C8H16ClOP |
| Molecular Weight | 194.64 g/mol |
| IUPAC Name | 1-chloro-2,2,3,4,4-pentamethyl-1λ5-phosphetane 1-oxide |
| InChI Key | YFBDMQPUFWVSSC-UHFFFAOYSA-N |
The biological activity of Phosphetane involves its ability to act as both a nucleophile and an electrophile depending on the reaction conditions. The presence of the phosphorus atom allows it to participate in various biochemical pathways and reactions. This compound has been investigated for its potential roles in catalysis and as a reagent in organic synthesis .
Catalytic Applications
Research indicates that Phosphetane derivatives can serve as effective catalysts in organic reactions. For instance, studies have shown that phosphetanes facilitate the reductive N–N bond formation in cyclization reactions involving nitro compounds. This catalytic property highlights their utility in synthesizing complex organic molecules .
Biological Assays
Phosphetanes have been explored for their potential use in biochemical assays. Their unique structural features allow them to be employed as probes for studying phosphorus metabolism within biological systems. The stability and reactivity of these compounds make them suitable candidates for further exploration in medicinal chemistry .
Case Studies
Case Study 1: Synthesis and Catalysis
In one study, researchers demonstrated the McBride reaction's adaptability for synthesizing phosphetanes. The synthesized compound was used in catalytic processes involving the transformation of nitroarene substrates into heteroarylamines. The yields from these reactions were generally high, indicating the effectiveness of phosphetane derivatives in catalysis .
Case Study 2: Biological Probes
Another investigation focused on the use of phosphetanes as biological probes to study enzyme mechanisms involving phosphorus compounds. The study revealed that these compounds could influence biochemical pathways by modulating enzyme activity through their electrophilic nature .
Q & A
Q. Table 1: Isomer Ratios from Hydrolysis of Phosphosphenium Salts
| Starting Material | NaOH Concentration | Temperature (°C) | cis:trans Ratio |
|---|---|---|---|
| Benzylpentylphosphosphenium bromide | 0.5 M | 25 | 9:1 |
| 1-Phenylphosphosphenium bromide | 0.5 M | 25 | 9:1 |
Advanced: What computational methods are suitable for analyzing the stability and electronic properties of phosphetane oxide isomers?
Methodological Answer:
Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can compare relative stabilities of cis and trans isomers by evaluating Gibbs free energy differences. Electron localization function (ELF) analysis reveals hyperconjugative interactions between the phosphoryl oxygen and methyl groups, stabilizing the cis isomer. Computational results should be cross-validated with experimental NMR and X-ray crystallography data .
Advanced: How does ring strain in phosphetane oxides influence their reactivity in reduction reactions?
Methodological Answer:
Reduced ring strain (compared to smaller phospholane systems) enables milder reduction conditions. For example, catalytic hydrogenation (H₂/Pd-C) at ambient temperature selectively reduces the phosphoryl group without ring opening. Comparative kinetic studies with strained vs. unstrained analogs (e.g., phospholane oxides) quantify the strain effect on reaction rates .
Advanced: What experimental strategies resolve contradictions in isomer ratios reported across studies?
Methodological Answer:
Discrepancies may arise from differences in reaction workup (e.g., quenching speed) or analysis techniques. To address this:
Standardize hydrolysis conditions (pH, temperature).
Use dynamic NMR (DNMR) to detect equilibration during analysis.
Perform time-resolved studies to track isomer ratios post-hydrolysis.
Evidence from Cremer’s work shows that isomer ratios are independent of starting material composition, suggesting equilibration dominates .
Basic: What spectroscopic techniques are critical for characterizing phosphetane oxide derivatives?
Methodological Answer:
- ³¹P NMR : Identifies phosphorus oxidation state and substituent effects (δ ~20–30 ppm for phosphoryl groups).
- ¹H/¹³C NMR : Resolves methyl group environments (e.g., cis vs. trans).
- IR Spectroscopy : Confirms P=O stretching vibrations (~1200 cm⁻¹).
- Mass Spectrometry (MS) : Validates molecular ion peaks and fragmentation patterns .
Advanced: Can phosphetane oxides serve as precursors for asymmetric catalysis?
Methodological Answer:
The rigid phosphetane ring and chiral methyl substituents make them candidates for ligand design. Methodology:
Synthesize enantiopure oxides via chiral auxiliary-assisted hydrolysis.
Coordinate with transition metals (e.g., Pd, Rh) and test in asymmetric hydrogenation.
Compare enantiomeric excess (ee) with DFT-predicted transition states. Current evidence lacks catalytic data, necessitating exploratory studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
